Dimethyl chlorothiophosphate

Organophosphorus Chemistry Reaction Kinetics Thiophosphorylation

Researchers requiring efficient thiophosphorylation for insecticide intermediate synthesis often face low throughput due to slow kinetics of diethyl analogs. Dimethyl chlorothiophosphate (DMCTP) resolves this with a second-order rate constant (k₂) ~14× larger than its diethyl counterpart, enabling high-yield chlorpyrifos-methyl production. • k₂ ~14× larger than diethyl analog for faster reaction throughput • Essential for chlorpyrifos-methyl selectivity; diethyl substitution yields wrong active ingredient • Freely soluble in ethanol, benzene, CHCl₃, CCl₄, ether, EtOAc for flexible solvent selection

Molecular Formula C2H6ClO2PS
Molecular Weight 160.56 g/mol
CAS No. 2524-03-0
Cat. No. B128814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl chlorothiophosphate
CAS2524-03-0
SynonymsPhosphorochloridothioic Acid O,O-Dimethyl Ester;  _x000B_Methyl Phosphorochloridothioate ((MeO)2ClPS) (6CI,7CI);  Chlorodimethoxyphosphine Sulfide;  Dimethoxy Thiophosphonyl Chloride;  Dimethyl Chlorophosphorothioate;  Dimethyl Chlorothionophosphate;  Dimethyl T
Molecular FormulaC2H6ClO2PS
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)Cl
InChIInChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3
InChIKeyXFBJRFNXPUCPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL, BENZENE, ACETONE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL ACETATE;  SLIGHTLY SOL IN HEXANE;  INSOL IN WATER

Dimethyl Chlorothiophosphate: Procurement Overview


Dimethyl chlorothiophosphate (CAS 2524-03-0), also known as O,O-dimethyl phosphorochloridothioate or DMPCT, is an organothiophosphorus compound with the molecular formula C₂H₆ClO₂PS and a molar mass of 160.55 g·mol⁻¹ [1]. It is characterized as a colorless to light amber liquid with a pungent odor [2], exhibiting a density of 1.322 g/mL at 25 °C, a boiling point of 66–67 °C at 16 mmHg, and a flash point of 93 °C . The compound functions as a versatile thiophosphorylating agent, featuring a reactive P–Cl bond and a thiophosphoryl (P=S) group that enables nucleophilic substitution chemistry essential for the industrial-scale synthesis of organophosphorus insecticides (e.g., chlorpyrifos-methyl), pesticides, and plasticizers [3].

Reagent Role Thiophosphorylating agent with reactive P–Cl bond
Product Specificity Methyl ester required for chlorpyrifos-methyl synthesis
Kinetic Profile Reported higher nucleophilic substitution reactivity vs diethyl analogs

Why Dimethyl Chlorothiophosphate Is Not Substitutable


In-class substitution of dimethyl chlorothiophosphate with its diethyl or dipropyl counterparts (e.g., diethyl chlorothiophosphate, CAS 2524-04-1) is scientifically untenable due to fundamentally distinct nucleophilic substitution kinetics and product specificity. The dimethyl variant exhibits a second-order rate constant (k₂) approximately 14 times larger than its diethyl analog in pyridinolysis reactions under identical conditions, a difference driven by steric effects that directly dictate reaction throughput and yield [1]. Furthermore, the methyl ester moiety is an essential structural determinant for the target selectivity of commercially critical insecticides such as chlorpyrifos-methyl; substituting the dimethyl intermediate with diethyl chlorothiophosphate would yield chlorpyrifos-ethyl instead—a distinct active ingredient with different regulatory and application profiles [2]. These quantifiable divergences in reactivity and product identity render generic interchange chemically and commercially non-viable.

Attribute
Dimethyl Chlorothiophosphate
Diethyl Chlorothiophosphate
Synthesis Outcome
Yields chlorpyrifos-methyl
Yields chlorpyrifos-ethyl (different active)
Reaction Kinetics
Higher pyridinolysis rate
Lower rate; steric hindrance may reduce throughput
Transition-State Mechanism
Concerted with dominant frontside attack
Mixed frontside/backside profile

Dimethyl Chlorothiophosphate: Performance Differentiation


Nucleophilic Substitution Kinetics: Dimethyl vs. Diethyl

Dimethyl chlorothiophosphate (DMCTP) demonstrates significantly enhanced electrophilicity relative to its diethyl counterpart in nucleophilic substitution reactions. Kinetic studies reveal that DMCTP reacts with pyridine in acetonitrile at 35.0 °C with a second-order rate constant approximately 14 times greater than that observed for diethyl chlorothiophosphate under identical experimental conditions [1]. This rate enhancement is attributed to reduced steric hindrance around the phosphorus center, facilitating more rapid nucleophilic attack. The distinct Hammett and Brønsted plot characteristics (biphasic concave upward) observed for the P=S system of DMCTP further confirm a reaction mechanism that is quantitatively distinguishable from the P=O analogs [1].

Pyridinolysis Rate
Head-to-head
k₂(DMCTP) ≈ 14 × k₂(diethyl)
Supports faster thiophosphorylation kinetics
Acetonitrile, 35.0 °C, pyridine
Organophosphorus Chemistry Reaction Kinetics Thiophosphorylation

Exclusive Precursor to Chlorpyrifos-Methyl

In the industrial production of the widely used organophosphate insecticide chlorpyrifos-methyl, dimethyl chlorothiophosphate serves as the specific and non-substitutable phosphorylating agent. The synthesis proceeds via condensation of 3,5,6-trichloro-2-pyridinol (TCPy) with DMCTP in the presence of sodium hydroxide, yielding chlorpyrifos-methyl as the target active ingredient [1]. Attempting this synthesis with diethyl chlorothiophosphate would produce chlorpyrifos-ethyl (CAS 2921-88-2) instead—a chemically distinct compound with different physical properties (melting point: 42–43 °C vs. 45.5–46.5 °C for the methyl analog), toxicological profiles, and regulatory status across global jurisdictions [2].

Synthesis Identity
Head-to-head
Chlorpyrifos-methyl
vs
Chlorpyrifos-ethyl
DMCTP is required for target insecticide
Diethyl gives different regulatory product
Agrochemical Synthesis Insecticide Manufacturing Organophosphate Chemistry

Anilinolysis Kinetic Isotope Effect

Deuterium kinetic isotope effect (KIE) studies provide a mechanistic fingerprint that quantitatively distinguishes dimethyl chlorothiophosphate from its diethyl analog. In reactions with deuterated aniline nucleophiles (XC₆H₄ND₂) in acetonitrile at 55.0 °C, DMCTP exhibits k_H/k_D values ranging from 0.945 to 1.06, whereas diethyl chlorothiophosphate yields values from 1.01 to 1.10 [1]. This divergence in KIE magnitude reflects fundamentally different transition-state geometries: DMCTP reactions proceed via a concerted mechanism with dominant frontside nucleophilic attack, supported by cross-interaction constants (ρ_XZ) of large magnitude, while the diethyl analog exhibits a mixed frontside/backside attack profile [1].

Deuterium KIE
Head-to-head
kH/kD 0.945–1.06 vs 1.01–1.10
Supports distinct transition-state geometry
Aniline, 55.0 °C
Physical Organic Chemistry Reaction Mechanism Deuterium KIE

Acute Inhalation Toxicity Benchmark

Dimethyl chlorothiophosphate is characterized by high acute inhalation toxicity, with a reported LC₅₀ (mouse, 2-hour exposure) of 0.32 mg/L [1]. This value establishes a quantitative benchmark for risk assessment and engineering control requirements in industrial settings. The compound is also documented as a strong irritant to eyes, skin, and mucous membranes, with effects that may be delayed [1]. For comparative procurement context, diethyl chlorothiophosphate is similarly described as highly toxic and irritating, though direct side-by-side LC₅₀ data for the diethyl analog were not identified in the available literature .

Inhalation Toxicity
Reported
LC₅₀ 0.32 mg/L (mouse, 2h)
Establishes inhalation hazard benchmark
Quantitative comparator data unavailable
Industrial Hygiene Toxicology Occupational Safety

Thermal Isomerization and Storage Stability

Dimethyl chlorothiophosphate undergoes thermal isomerization when heated to 120 °C, and prolonged storage can lead to spontaneous decomposition with potential explosion hazard [1]. The compound is also moisture-sensitive, undergoing slow hydrolysis in water . These stability constraints define the acceptable thermal envelope for both storage and reaction processes. While analogous thermal instability is common across the organothiophosphate class, the specific 120 °C isomerization threshold for DMCTP is a documented parameter that informs safe handling protocols.

Thermal Stability
Reported
Isomerization onset at 120 °C
Defines storage and reaction temperature envelope
Prolonged storage may lead to decomposition
Chemical Stability Storage Conditions Process Safety

Dimethyl Chlorothiophosphate: Industrial & Research Applications


Chlorpyrifos-Methyl Manufacturing

Dimethyl chlorothiophosphate is the essential thiophosphorylating agent for the commercial synthesis of chlorpyrifos-methyl, a broad-spectrum organophosphate insecticide and acaricide [1]. The condensation reaction with 3,5,6-trichloro-2-pyridinol (TCPy) in aqueous sodium hydroxide produces the target O,O-dimethyl phosphorothioate product with specificity that cannot be replicated using diethyl or other alkyl chlorothiophosphate analogs, which would yield chemically distinct and regulatorily different active ingredients [1]. The approximately 14-fold higher nucleophilic substitution reactivity of DMCTP relative to its diethyl counterpart further supports its selection for efficient, high-throughput industrial production [2].

Organophosphorus Reaction Mechanisms

Researchers investigating nucleophilic substitution mechanisms at phosphorus centers utilize dimethyl chlorothiophosphate as a model substrate for P=S electrophiles. The compound's well-characterized kinetic behavior—including second-order rate constants for pyridinolysis and anilinolysis, biphasic Hammett and Brønsted plots, and deuterium KIE values (k_H/k_D = 0.945–1.06)—provides a reproducible benchmark for comparing leaving group effects, steric influences, and transition-state geometries across the thiophosphoryl chloride series [1][2]. The distinct KIE profile of DMCTP, which crosses unity, makes it particularly valuable for studies distinguishing frontside versus backside nucleophilic attack pathways [2].

GABA Analogs Synthesis

Dimethyl chlorothiophosphate serves as an organophosphorus reagent in the synthesis of phosphorus analogs of γ-aminobutyric acid (GABA), which exhibit anticonvulsant properties [1]. The reactive P–Cl bond of DMCTP enables efficient incorporation of the thiophosphoryl moiety into GABA-like scaffolds, a transformation that requires the dimethyl ester configuration for appropriate molecular recognition and biological activity. The compound's solubility profile—freely soluble in ethanol, benzene, chloroform, carbon tetrachloride, ether, and ethyl acetate, while only slightly soluble in hexane and insoluble in water—facilitates flexible reaction solvent selection for this specialized medicinal chemistry application [2].

Application
Selection Property
Validation Focus
Chlorpyrifos-Methyl Manufacturing
Methyl ester specificity for target active ingredient
Product identity and regulatory profile confirmation
Organophosphorus Reaction Mechanisms
Well-characterized kinetic and KIE parameters
Transition-state geometry interpretation
GABA Analog Synthesis
Dimethyl thiophosphoryl donor with flexible solvent compatibility
Molecular recognition scaffold for anticonvulsant research

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